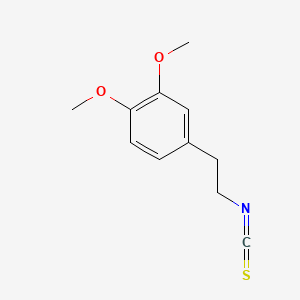
3-(2-aminophényl)quinoxalin-2(1H)-one
Vue d'ensemble
Description
3-(2-aminophenyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core with an amino group at the 2-position and a phenyl group at the 3-position
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with 2-hydroxyquinoxaline. One efficient method involves the use of methyl perfluoroalk-2-ynoates, which undergoes consecutive intermolecular Michael addition and intramolecular cyclization . This method provides good yields and is considered efficient and mild.
Industrial Production Methods
While specific industrial production methods for 3-(2-aminophenyl)quinoxalin-2(1H)-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-aminophenyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: 3-acylated quinoxalin-2(1H)-ones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various functionalized quinoxaline derivatives.
Mécanisme D'action
The mechanism of action of 3-(2-aminophenyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalin-2(1H)-one: Lacks the amino and phenyl groups, making it less versatile in terms of functionalization.
2-Phenylquinoxaline: Lacks the amino group, which reduces its potential for biological activity.
2-Aminoquinoxaline: Lacks the phenyl group, affecting its chemical reactivity and applications.
Uniqueness
3-(2-aminophenyl)quinoxalin-2(1H)-one stands out due to the presence of both the amino and phenyl groups, which enhance its chemical reactivity and potential for functionalization. This makes it a valuable compound for various applications in chemistry, biology, and industry .
Propriétés
IUPAC Name |
3-(2-aminophenyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-2-1-5-9(10)13-14(18)17-12-8-4-3-7-11(12)16-13/h1-8H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPFVKXVLLERHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919607 | |
| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91658-79-6 | |
| Record name | NSC97031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 3-(2-aminophenyl)quinoxalin-2(1H)-ones and methyl perfluoroalk-2-ynoates?
A1: The reaction between 3-(2-aminophenyl)quinoxalin-2(1H)-ones and methyl perfluoroalk-2-ynoates provides a novel and efficient pathway for synthesizing perfluoroalkylated benzoazepinoquinoxaline derivatives []. This reaction proceeds through a consecutive intermolecular Michael addition followed by intramolecular cyclization, leading to good yields of the desired product. This method is particularly interesting because it introduces perfluoroalkyl groups, known for their unique properties, into the benzoazepine framework, potentially leading to compounds with novel biological activities.
Q2: Why is the synthesis of novel benzoazepinoquinoxaline derivatives important for drug development?
A2: While the provided research [] focuses on the synthesis method itself, it highlights the potential of these compounds for drug development. Benzoapzepines and quinoxalines are both recognized as privileged structures in medicinal chemistry, displaying a wide range of biological activities. Combining these two pharmacophores within a single molecule, especially with the introduction of perfluoroalkyl groups, opens up possibilities for discovering new drugs with improved potency, selectivity, and pharmacokinetic properties. This approach could be particularly valuable in targeting diseases where existing treatments are ineffective or have significant side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)




